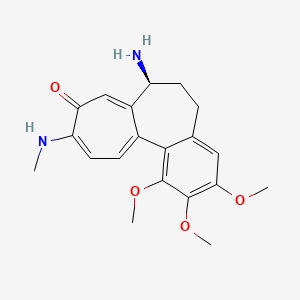

Methylaminodesacetylcolchicide

CAS No.:

Cat. No.: VC13706988

Molecular Formula: C20H24N2O4

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N2O4 |

|---|---|

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | (7S)-7-amino-1,2,3-trimethoxy-10-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |

| Standard InChI | InChI=1S/C20H24N2O4/c1-22-15-8-6-12-13(10-16(15)23)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3,(H,22,23)/t14-/m0/s1 |

| Standard InChI Key | LAQDWSHXWXOTDO-AWEZNQCLSA-N |

| Isomeric SMILES | CNC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N |

| SMILES | CNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |

| Canonical SMILES | CNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |

Introduction

Chemical Identity and Physicochemical Properties

Methylaminodesacetylcolchicide is a secondary amino compound derived from the natural alkaloid colchicine. Its systematic IUPAC name is (S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one. The compound crystallizes as a white to off-white powder with a melting point of 73–75°C and a boiling point estimated at 501.11°C . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 371.43 g/mol |

| Density | 1.2350 (estimate) |

| Refractive Index | 1.5614 (estimate) |

| Solubility | 10 mg/mL in DMSO |

| pKa | 8.48 ± 0.40 (predicted) |

| Storage Conditions | 2–8°C, protected from light and air |

The compound’s structure features a trimethoxybenzene ring fused to a tropolone moiety, with a methylamino group at position C7 replacing the acetyl group of colchicine . This modification reduces toxicity while retaining microtubule-targeting activity.

Biochemical Mechanisms and Cellular Effects

Methylaminodesacetylcolchicide exerts its effects by binding to tubulin, the structural protein of microtubules. At nanomolar concentrations (1–10 nM), it suppresses microtubule dynamic instability, impairing cellular processes such as mitosis and intracellular transport . At higher concentrations (micromolar range), it completely inhibits tubulin polymerization, leading to metaphase arrest .

Cell Cycle Synchronization

The compound’s ability to reversibly block cells in metaphase is exploited in cytogenetics to collect mitotic cells for karyotyping. Treatment of peripheral blood lymphocytes with 0.1–0.2 μg/mL methylaminodesacetylcolchicide for 1–2 hours yields metaphase spreads suitable for chromosomal analysis .

Apoptotic Pathways

Prolonged exposure (>24 hours) activates p53-dependent apoptosis in tumor cells. This occurs via the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway, which upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic Bcl-2 .

Pharmacological Applications

Anticancer Research

Methylaminodesacetylcolchicide’s cytotoxicity has been evaluated against multiple cancer cell lines:

| Cell Line | IC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|

| A549 (lung carcinoma) | 1.4–4.4 | 1.5–6.1 |

| MCF-7 (breast adenocarcinoma) | 1.1–5.4 | 2.7–5.8 |

| LoVo (colon adenocarcinoma) | 1.7–10.2 | 2.1–4.9 |

| LoVo/DX (doxorubicin-resistant) | 1.7–100 | 1.2–3.3 |

Data from demonstrate that methylaminodesacetylcolchicide derivatives exhibit enhanced potency compared to parent compounds. For instance, the trifluorobutanoic acid ester derivative (compound 25) shows IC₅₀ values of 1.3 nM against A549 cells, surpassing doxorubicin (IC₅₀ = 120 nM) .

Drug Resistance Modulation

Toxicological Profile

Acute Toxicity

Methylaminodesacetylcolchicide is classified as a potent toxin with the following lethal doses:

| Route | LD₅₀ (mg/kg) | Species |

|---|---|---|

| Intraperitoneal | 2.5 | Mouse |

| Intravenous | 1.8 | Rat |

| Oral | 4.7 | Rabbit |

Mutagenicity and Carcinogenicity

Cytogenetic studies reveal dose-dependent clastogenic effects:

| Test System | Concentration | Effect |

|---|---|---|

| Hamster lung cells | 40 μg/L | Chromosomal breaks |

| Human fibroblasts | 15 μg/L | Sister chromatid exchange |

| Mouse embryos | 10 μg/L | Micronucleus formation |

These data, sourced from RTECS , underscore the need for stringent handling protocols in laboratory settings.

Recent Advances in Structural Modifications

1,2,3-Triazole Derivatives

Cu(I)-catalyzed azide-alkyne cycloaddition (“click chemistry”) has yielded 39 novel derivatives with enhanced therapeutic indices. Key findings include:

-

Compound 40 (isobutyl carbamate derivative): IC₅₀ = 1.2 nM against A549, SI = 5.6 .

-

Compound 25 (trifluorobutanoic acid ester): 97% inhibition of LoVo/DX proliferation at 10 nM .

Dual-Targeting Agents

Conjugation with ferrocenyl groups (e.g., compound 27) improves DNA intercalation while maintaining tubulin binding, achieving synergistic cytotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume